Benzyl Penicillinate-d7 Potassium Salt

Description

The Foundational Role of Stable Isotope Labeling in Mechanistic Investigations

Stable isotope labeling is a technique that allows scientists to tag and track molecules through complex biological and chemical systems. diagnosticsworldnews.com By replacing common atoms like hydrogen (¹H), carbon (¹²C), or nitrogen (¹⁴N) with their heavier, non-radioactive counterparts (e.g., ²H or D, ¹³C, ¹⁵N), researchers can differentiate the labeled molecules from their unlabeled native forms using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.gov

This methodology is fundamental to mechanistic investigations for several key reasons:

Pathway Tracing: It allows for the direct observation of how molecules are absorbed, distributed, metabolized, and excreted within a biological system. clearsynth.comacs.org

Metabolic Flux Analysis: By introducing labeled precursors, scientists can measure the rate of metabolic reactions and understand how these pathways are regulated. nih.gov

Kinetic Isotope Effect (KIE): The bond between deuterium (B1214612) and carbon is stronger than the corresponding hydrogen-carbon bond. This difference can slow down chemical reactions where this bond is broken, an effect known as the KIE. hwb.gov.in Studying this effect provides deep insights into reaction mechanisms and can be leveraged to improve a drug's metabolic stability. simsonpharma.comnih.gov

The combination of stable isotope labeling with high-resolution analytical instrumentation has empowered researchers to move beyond simple observation to a more detailed, mechanistic understanding of cellular metabolism and drug disposition. nih.govacs.org

Conceptual Framework of Benzyl (B1604629) Penicillinate-d7 Potassium Salt as an Advanced Research Probe

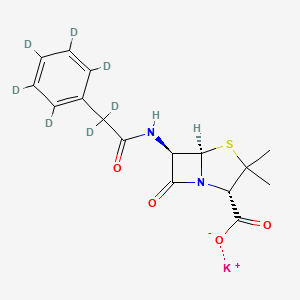

Benzyl Penicillinate-d7 Potassium Salt is a deuterated form of Benzylpenicillin Potassium (also known as Penicillin G Potassium), a widely recognized antibiotic. lgcstandards.compharmaffiliates.com In this specific isotopologue, seven hydrogen atoms on the benzyl group have been replaced with deuterium atoms. nih.gov This modification makes it an ideal internal standard for quantitative analysis in various research applications, particularly in pharmacokinetic studies and clinical mass spectrometry. pharmaffiliates.commedchemexpress.com

As an advanced research probe, its utility is based on the following principles:

Chemical Identity: It is chemically identical to the non-labeled Benzyl Penicillinate, ensuring it behaves similarly in biological systems and during sample preparation and analysis. clearsynth.com

Mass Differentiation: The key difference is its increased molecular weight due to the seven deuterium atoms. This mass shift allows it to be easily distinguished from the unlabeled form by a mass spectrometer. scispace.com When used as an internal standard, a known quantity of the deuterated compound is added to a biological sample (like plasma or urine). By comparing the MS signal of the deuterated standard to the signal of the non-deuterated drug, researchers can achieve highly accurate and precise quantification of the drug's concentration in the sample. pharmaffiliates.com

The use of this compound exemplifies the practical application of stable isotope labeling. It serves not as a therapeutic agent itself, but as a critical analytical tool that enhances the reliability and accuracy of research findings in drug development and metabolic studies. pharmaffiliates.compharmaffiliates.com

Chemical and Physical Properties

This compound is characterized by specific physical and chemical properties that are crucial for its application as an analytical standard. The incorporation of seven deuterium atoms results in a distinct molecular weight compared to its non-labeled counterpart.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀D₇KN₂O₄S | axios-research.comvivanls.com |

| Molecular Weight | 379.52 g/mol | axios-research.comvivanls.com |

| Exact Mass | 379.09854691 Da | nih.gov |

| CAS Number | 352323-25-2 | nih.govaxios-research.com |

| Appearance | White Solid | pharmaffiliates.com |

| Isotopic Enrichment | ≥98% D | alfa-chemistry.com |

The IUPAC name for this compound is potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov Its primary application is as a labeled form of Penicillin G, an antibiotic produced by Penicillium sp. pharmaffiliates.com

Research Applications and Findings

The primary research application of this compound is its use as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Benzylpenicillin in biological matrices.

Detailed research findings leveraging this compound have demonstrated its utility in:

Pharmacokinetic Studies: Researchers utilize it to accurately measure the concentration of Benzylpenicillin in plasma, serum, or tissue over time. This is essential for determining key pharmacokinetic parameters.

Therapeutic Drug Monitoring (TDM): In clinical settings, accurate measurement of antibiotic levels can be critical. Deuterated standards like this one are used to calibrate assays for TDM, ensuring analytical accuracy. medchemexpress.com

Metabolite Identification and Quantification: While the deuterium labels are on the stable phenyl ring, the compound can be used in studies designed to track the parent molecule and quantify its metabolites accurately by correcting for variations in sample extraction and instrument response. pharmaffiliates.comacs.org

The high isotopic purity (typically >98%) of this compound ensures minimal interference from unlabeled isotopes, which is a critical requirement for a high-quality internal standard in sensitive quantitative mass spectrometry assays. simsonpharma.comalfa-chemistry.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-RSWIJXEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747135 | |

| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352323-25-2 | |

| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Incorporation Methodologies

Chemical Synthesis Approaches for Deuteration

The chemical synthesis of Benzyl (B1604629) Penicillinate-d7 Potassium Salt involves a multi-step process beginning with the preparation of deuterated precursors, followed by their assembly into the final molecule and subsequent purification.

The synthesis of Benzyl Penicillinate-d7 hinges on the preparation of two key deuterated precursors: deuterated phenylacetic acid and 6-aminopenicillanic acid (6-APA). The deuterium (B1214612) atoms in Benzyl Penicillinate-d7 are located on the benzyl group, necessitating the use of deuterated phenylacetic acid.

The deuteration of phenylacetic acid can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One effective method involves the use of a palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D₂) or a deuterium source like D₂O. For instance, late-stage β-C(sp³)–H deuteration of free carboxylic acids can be accomplished using a palladium catalyst, achieving high levels of deuterium incorporation at the benzylic position of phenylacetic acid. Another approach utilizes visible light photoredox catalysis with an acridinium (B8443388) photocatalyst and a thiol-based hydrogen atom transfer catalyst, using D₂O as the deuterium source.

The second precursor, 6-APA, forms the core β-lactam structure of penicillin. It can be produced by enzymatic hydrolysis of penicillin G or V. acs.org This process is catalyzed by penicillin acylase, an enzyme widely used in the industrial production of semi-synthetic penicillins. researchgate.net

Once the deuterated phenylacetic acid is synthesized, it is coupled with 6-APA to form benzylpenicillin-d7. This reaction is typically carried out by activating the carboxylic acid group of the deuterated phenylacetic acid, for example, by converting it to an acyl chloride or using a coupling agent, which then reacts with the amino group of 6-APA. Enzymatic synthesis is also a viable route, where acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum can catalyze the N-acylation of 6-APA with a deuterated phenylacetyl-CoA derivative. nih.gov

Table 1: Precursor and Reagent Data

| Precursor/Reagent | Role in Synthesis | Method of Preparation/Use |

| Phenylacetic Acid-d7 | Source of the deuterated benzyl side chain | Synthesized via catalytic deuterium exchange of phenylacetic acid using Pd/C and D₂ or photoredox catalysis with D₂O. |

| 6-Aminopenicillanic Acid (6-APA) | Core β-lactam structure | Produced by enzymatic hydrolysis of penicillin G or V using penicillin acylase. acs.org |

| Palladium on Carbon (Pd/C) | Catalyst | Used for the catalytic deuteration of phenylacetic acid. |

| Deuterium Oxide (D₂O) | Deuterium source | Employed in photoredox-catalyzed hydrogen isotope exchange. |

| Acyl-CoA: 6-APA acyltransferase | Enzyme | Catalyzes the enzymatic coupling of the deuterated side chain to 6-APA. nih.gov |

Following the synthesis of the deuterated benzylpenicillin free acid, it is converted to its more stable and water-soluble potassium salt. acs.org This is typically achieved by reacting the free acid with a potassium source, such as potassium acetate (B1210297) or potassium carbonate, in a suitable solvent. google.com

The optimization of this step involves controlling the crystallization process to obtain a high yield of pure crystalline potassium salt. Key parameters include the choice of solvent, temperature, and the rate of addition of the potassium source. For instance, crystallization can be initiated by adding a concentrated solution of a potassium salt to a solution of the penicillin in an organic solvent like n-butanol. The process can be enhanced by cooling the mixture to reduce the solubility of the potassium salt and promote precipitation. google.com The final product is then collected by filtration, washed with a cold solvent to remove impurities, and dried.

To ensure the high isotopic and chemical purity of the final product, advanced purification techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of benzylpenicillin and its derivatives. nih.govresearchgate.netsigmaaldrich.com Reversed-phase HPLC with a C18 column is commonly used, allowing for the separation of benzylpenicillin from its precursors and any potential by-products. nih.govsigmaaldrich.com

Crystallization is another critical purification step. The process of dissolving the crude product in a suitable solvent and allowing it to slowly crystallize can significantly enhance its purity. The choice of solvent is crucial, and mixtures of solvents are often used to achieve the desired solubility and crystallization kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques for confirming the structure and isotopic enrichment of the final compound. 1H NMR can be used to verify the absence of protons at the deuterated positions, while mass spectrometry provides a precise measurement of the molecular weight, confirming the incorporation of the desired number of deuterium atoms. nih.govnih.govresearchgate.net

Table 2: Purification and Analysis Techniques

| Technique | Purpose | Key Parameters/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis | Reversed-phase C18 column, isocratic or gradient elution with acetonitrile/water or buffer mixtures. nih.govsigmaaldrich.com |

| Crystallization | Purification | Solvent selection, temperature control, and slow cooling to promote the formation of pure crystals. google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic enrichment analysis | 1H NMR to confirm the absence of signals at deuterated positions. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and isotopic purity assessment | Confirms the mass shift corresponding to the incorporated deuterium atoms. nih.govresearchgate.net |

Biosynthetic Pathways for Site-Specific Isotope Integration in β-Lactam Structures

Biosynthetic approaches offer an alternative route to isotopically labeled compounds by harnessing the metabolic machinery of microorganisms.

The fungus Penicillium chrysogenum is the primary industrial producer of penicillin G. nih.gov By manipulating the fermentation medium, it is possible to direct the biosynthesis towards the production of deuterated benzylpenicillin. This is achieved by feeding the culture with deuterated precursors.

The key precursor for the benzyl side chain is phenylacetic acid. By adding deuterated phenylacetic acid to the fermentation broth, the fungus will incorporate it into the penicillin molecule. nih.gov The timing and concentration of the fed precursor are critical parameters to optimize for maximizing the yield and isotopic enrichment of the final product. The fermentation is typically carried out in a nutrient-rich medium containing a carbon source, a nitrogen source, and essential minerals.

The biosynthesis of penicillin in P. chrysogenum involves a series of enzymatic reactions. The final step in the formation of benzylpenicillin is the N-acylation of 6-aminopenicillanic acid (6-APA) with phenylacetyl-CoA, a reaction catalyzed by acyl-CoA: 6-APA acyltransferase. nih.govnih.gov When the culture is supplied with deuterated phenylacetic acid, it is first activated to its coenzyme A thioester, deuterated phenylacetyl-CoA. This activated side chain is then transferred to the 6-APA nucleus by the acyltransferase, resulting in the formation of deuterated benzylpenicillin.

The efficiency of deuterium incorporation can be influenced by the metabolic flux through competing pathways and the transport of the deuterated precursor into the cell. Strategies to enhance incorporation include using high-yielding strains of P. chrysogenum and optimizing the fermentation conditions to favor the penicillin biosynthetic pathway.

Scalability and Yield Considerations for Preparative-Scale Isotopic Synthesis

A key strategic decision in the synthesis of Benzyl Penicillinate-d7 Potassium Salt involves the method of isotopic incorporation. The d7-labeling pattern, which typically involves five deuterium atoms on the phenyl ring and two on the benzylic methylene (B1212753) group of the phenylacetyl side chain, requires robust and high-yield deuteration methodologies that can be performed on a larger scale.

Recent advancements in catalysis have provided viable routes for the large-scale production of deuterated precursors. For instance, palladium-catalyzed ortho-deuteration of phenylacetic acid derivatives has been demonstrated on a gram scale, achieving high yields and excellent isotopic enrichment. researchgate.netrsc.org This approach is significant as it offers a pathway to selectively introduce deuterium atoms onto the aromatic ring. Another example of scalable deuteration is the use of a reusable iron catalyst for the deuteration of anilines, which has been successfully performed on a kilogram scale, underscoring the industrial feasibility of such methods. researchgate.net

While this enzymatic method is highly efficient for the non-deuterated form, the use of a deuterated substrate (d7-phenylacetic acid) would need to be evaluated to ensure comparable efficiency. The kinetic isotope effect could potentially influence the rate and yield of the enzymatic reaction.

The final step in the process is the formation of the potassium salt of the deuterated benzylpenicillin. This is typically achieved by reacting the free acid form of the antibiotic with a potassium source, such as potassium hydroxide (B78521) or potassium acetate, followed by precipitation or lyophilization to obtain the final solid product. The yield of this salt formation step is generally high.

The following table summarizes the key stages and potential yields in the preparative-scale synthesis of this compound:

| Synthetic Stage | Description | Reported/Potential Yield | Key Considerations for Scalability |

| Deuteration of Precursor | Introduction of 7 deuterium atoms onto the phenylacetic acid side-chain. | High (e.g., >90% for specific steps) | Catalyst selection and cost, availability of deuterated reagents, efficiency of multi-step sequences. |

| Coupling with 6-APA | Amide bond formation between d7-phenylacetic acid (or its activated form) and 6-aminopenicillanic acid. | >95% (enzymatic, non-deuterated) | Choice between chemical and enzymatic coupling, potential kinetic isotope effects, purification of the final antibiotic. |

| Salt Formation | Conversion of the free acid to the potassium salt. | Generally high (>95%) | Purity of the free acid, control of stoichiometry, method of isolation (precipitation/lyophilization). |

Advanced Analytical Applications in Chemical Biology and Quantitative Analysis

Mass Spectrometry (MS) Based Quantitation and Structural Elucidation

Mass spectrometry is a cornerstone of modern analytical chemistry, and the use of stable isotope-labeled compounds like Benzyl (B1604629) Penicillinate-d7 Potassium Salt significantly enhances its quantitative capabilities. This labeled compound is chemically identical to the natural analyte, ensuring it behaves similarly during sample preparation and analysis, yet it is distinguishable by its mass-to-charge ratio (m/z).

Stable Isotope Dilution (SID) is considered the gold standard for quantitative analysis by mass spectrometry. The technique involves adding a known quantity of a stable isotope-labeled standard to a sample before processing. The ratio of the native analyte to the labeled standard is measured, allowing for highly accurate concentration determination that corrects for procedural losses.

Benzyl Penicillinate-d7 Potassium Salt is widely employed as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. nih.govfda.gov Because the deuterium-labeled standard possesses nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatographic separation. rsc.org This co-elution is critical, as it ensures that both the analyte and the internal standard are subjected to the same conditions at the same time within the analytical system. cerilliant.com A developed LC-MS/MS method for monitoring phenoxymethylpenicillin, benzylpenicillin, and probenecid (B1678239) in human serum utilized Benzylpenicillin-d7 as an internal standard, achieving chromatographic separation within two minutes. nih.govrsc.org In this method, well-defined peaks were observed at retention times of 1.55 minutes for Penicillin G and 1.0 minute for Penicillin G-d7. rsc.orgresearchgate.net

A significant challenge in LC-MS/MS analysis, especially with complex biological or environmental samples, is the phenomenon of matrix effects. cerilliant.com Co-extracted compounds from the sample matrix can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This variability can severely compromise the accuracy and reproducibility of quantitative results.

The use of a stable isotope-labeled internal standard like Benzyl Penicillinate-d7 is the most effective strategy to compensate for these matrix effects. cerilliant.comcerilliant.com Since the labeled standard co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. waters.com By measuring the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to a significant increase in the accuracy of quantitation. researchgate.net While deuterium-labeled standards are a cost-effective and viable option, careful method development is important to select appropriate mass transitions and mitigate potential issues like hydrogen-deuterium scrambling in the ion source. cerilliant.comcerilliant.comresearchgate.net

The high sensitivity and accuracy afforded by SID-MS make it ideal for the trace analysis of antibiotic residues in food products and other complex matrices. Benzyl Penicillinate-d7 has been successfully used as an internal standard to develop and validate methods for detecting low levels of Penicillin G in matrices such as distillers grains, citrus fruits, and human serum. fda.govnih.govnih.gov

In a study focused on citrus fruits affected by Huanglongbing disease, a method using an isotopically labeled internal standard achieved corrected recoveries for Penicillin G of 90-100% at fortification levels ranging from 0.1 to 10 ng/g. The limit of detection (LOD) for Penicillin G and its metabolites was 0.1 ng/g, demonstrating the method's utility for regulatory monitoring. nih.govufl.edu Similarly, a method for determining antibiotic residues in distillers grains used Benzyl Penicillinate-d7 for the quantification of Penicillin G, with a lower level of interest set at 0.01 µg/g. fda.gov

| Matrix | Analyte | Internal Standard | Fortification Levels | Recovery Rate | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| Citrus Fruits | Penicillin G | Isotopically Labeled Penicillin G | 0.1, 0.25, 1, 10 ng/g | 90-100% | 0.1 ng/g (LOD) | ufl.edu, nih.gov |

| Distillers Grains | Penicillin G | Benzyl Penicillinate-d7 | 0.01 - 1.00 µg/g (Levels of Interest) | Not Specified | LLOQ: 0.01 µg/g | fda.gov |

| Human Serum | Benzylpenicillin (Penicillin G) | Benzylpenicillin-d7 | 0.0015 - 10 mg/L (Linear Range) | Accuracy: 96-102% | LLOQ: 0.01 mg/L | nih.gov, rsc.org |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In the context of Benzyl Penicillinate-d7, MS/MS analysis serves to confirm the molecular structure and verify the location of the deuterium (B1214612) labels. The compound has seven deuterium atoms: five on the phenyl ring and two on the acetyl side chain. nih.gov

When the precursor ion of Benzyl Penicillinate-d7 (m/z ≈ 341) is selected and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. The resulting fragmentation pattern can be compared to that of the unlabeled Benzyl Penicillinate (m/z ≈ 334). The mass shifts observed in the fragment ions confirm the presence and location of the deuterium atoms. For example, a key fragment of Penicillin G is the tropylium (B1234903) ion derived from the benzyl group, which appears at m/z 91. For the d7-labeled analogue, this fragment is shifted to m/z 96 due to the five deuterium atoms on the phenyl ring (C₆D₅CH₂⁺). Analysis of these specific fragments provides unambiguous confirmation of the isotopic labeling and the structural integrity of the standard.

| Compound | Precursor Ion (M-H)⁻ m/z | Key Fragment | Expected Fragment m/z | Mass Shift (Da) |

|---|---|---|---|---|

| Benzyl Penicillinate | ~334 | [C₇H₇]⁺ (Tropylium ion) | 91 | - |

| Benzyl Penicillinate-d7 | ~341 | [C₇H₂D₅]⁺ (d5-Tropylium ion) | 96 | +5 |

| Benzyl Penicillinate | ~334 | [C₈H₈NO]⁺ (Phenylacetylamino fragment) | 134 | - |

| Benzyl Penicillinate-d7 | ~341 | [C₈HD₇NO]⁺ (d7-Phenylacetylamino fragment) | 141 | +7 |

Stable isotopes are powerful tracers for studying the metabolic fate of molecules. nih.gov While Benzyl Penicillinate-d7 is primarily used as an internal standard for quantifying the parent drug, its application is fundamental to studies that investigate metabolic pathways and transformation products. To accurately profile the appearance of metabolites like penilloic acid and penillic acid, it is essential to have a precise measurement of the parent compound's concentration over time. nih.gov

By using Benzyl Penicillinate-d7 as an internal standard, researchers can generate highly accurate pharmacokinetic data for Penicillin G. This precise quantification of the parent drug allows for the reliable calculation of metabolic rates and the extent of conversion to various degradation or transformation products. The stability of the deuterium labels ensures that the internal standard does not interfere with the analysis of the unlabeled metabolites, providing a clear and accurate baseline for quantitative metabolic studies. thermofisher.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Precision Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a premier analytical technique for determining the structure and dynamics of molecules in solution and the solid state. The introduction of deuterium labels into Benzyl Penicillinate provides unique avenues for NMR analysis, enhancing the level of detail that can be obtained, particularly in studies of conformational behavior and interactions with biological macromolecules.

Deuterium (²H) is a quadrupolar nucleus, and its NMR properties are exquisitely sensitive to the local electronic environment and molecular motion. In solution, ²H NMR can provide information on isotope enrichment and site-specific labeling. However, its true power is realized in the solid state.

In solid-state ²H NMR, the spectral line shape is dominated by the quadrupolar interaction, which is averaged by molecular motion. By analyzing the line shapes of the deuterated benzyl group in this compound, researchers can extract detailed information about the dynamics of this side chain. The key parameter derived from these spectra is the deuterium quadrupolar coupling constant (QCC), which is related to the electric field gradient at the nucleus and is highly sensitive to the C-D bond's orientation and motion.

For instance, studies on deuterated aromatic rings in other molecules have shown that the QCC can distinguish between different motional regimes, such as fast-axis rotation, two-site jumps, or more complex wobbling motions. For Benzyl Penicillinate-d7, this technique could be applied to powder samples or oriented preparations (e.g., in liquid crystals) to characterize the flexibility of the benzyl side chain. This flexibility can be crucial for how the molecule fits into the active site of target enzymes like penicillin-binding proteins (PBPs) or how it is processed by resistance enzymes such as β-lactamases. While specific solid-state ²H NMR data for Benzyl Penicillinate-d7 is not extensively published, the principles are well-established, and representative QCC values for deuterated benzyl groups are used to model molecular dynamics.

Table 1: Representative Solid-State ²H NMR Parameters for a Deuterated Benzyl Group

| Parameter | Description | Typical Value Range | Information Gained |

| Quadrupolar Coupling Constant (CQ) | Strength of the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient. | 165 - 180 kHz | C-D bond character and local electronic structure. |

| Asymmetry Parameter (ηQ) | Describes the deviation of the electric field gradient from axial symmetry. | 0.0 - 0.1 | Symmetry of the electronic environment around the C-D bond. |

| Line Shape Analysis | The overall shape of the ²H NMR spectrum. | Pake doublet, etc. | Type and timescale of molecular motion (e.g., ring flips, rotations). |

Note: Data is representative of deuterated aromatic systems and illustrates the parameters obtainable from such experiments.

Isotope-edited NMR techniques are indispensable for studying the interactions between a small molecule (ligand) and a large protein. When a protein is large, its ¹H NMR spectrum consists of thousands of overlapping signals, making it impossible to study the binding of an unlabeled ligand. By using a deuterated ligand like Benzyl Penicillinate-d7 in a complex with a non-deuterated protein, most of the signals in the ¹H NMR spectrum are suppressed, allowing for the selective observation of the protons on the protein that are close to the deuterated ligand.

Alternatively, in an "inverse" experiment, a uniformly ¹³C- or ¹⁵N-labeled protein can be studied in the presence of the unlabeled and deuterated ligand. Comparing the protein's NMR spectra in the presence of both Benzyl Penicillinate and Benzyl Penicillinate-d7 can reveal subtle changes in protein conformation or dynamics induced by the ligand.

A powerful technique in this realm is Saturation Transfer Difference (STD) NMR. In STD NMR, a selective radiofrequency pulse is used to saturate signals from the protein. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the ligand that has bound to the protein remain. Studies on the interaction of penicillins with Human Serum Albumin (HSA) have successfully used STD NMR to identify the specific parts of the molecule, or "epitopes," that are in closest contact with the protein. researchgate.netscielo.br For Benzyl Penicillinate-d7, the deuteration of the benzyl group would make the core penicillin structure the primary observable moiety in ¹H-based STD experiments, allowing for a focused analysis of how the bicyclic ring system interacts with the protein binding pocket. researchgate.net This helps in mapping the binding interface and understanding the key interactions that drive molecular recognition. researchgate.net

The conformation of the benzyl side chain is a critical determinant of penicillin's biological activity. Deuteration can influence the conformational equilibrium of flexible molecules, an effect known as a conformational isotope effect (CIE). While often small, these effects can be detected by sensitive NMR methods.

By measuring nuclear Overhauser effects (NOEs) between protons on the benzyl ring and the penicillin core, it is possible to determine the average distance between these atoms and thus deduce the preferred conformation of the side chain in solution. While deuteration at the benzyl group removes these protons, comparing the conformation of the remaining protons in Benzyl Penicillinate-d7 with its non-deuterated counterpart can reveal subtle shifts in conformational preferences.

Furthermore, the replacement of protons with deuterons can alter the vibrational modes of the molecule, which in turn can affect its thermodynamic properties and conformational landscape. nih.gov NMR techniques, such as the measurement of scalar coupling constants and residual dipolar couplings (RDCs) in partially oriented media, are highly sensitive to molecular geometry and can be used to detect these fine conformational adjustments. While direct studies on Benzyl Penicillinate-d7 are limited, the methodology is a cornerstone of modern structural biology for understanding ligand flexibility upon binding to a receptor.

Infrared (IR) Spectroscopy and Kinetic Isotope Effect (KIE) Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to chemical bonding, structure, and environment. The use of isotope labeling, particularly with deuterium, provides a powerful tool for site-specific analysis and for measuring kinetic isotope effects to elucidate reaction mechanisms.

Isotope-edited IR difference spectroscopy is a technique used to isolate the vibrational signal of a specific part of a molecule, even within a complex environment like an enzyme's active site. The vibrational frequency of a bond is dependent on the masses of the atoms involved. Replacing hydrogen with deuterium in the benzyl group of penicillin causes a significant shift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations.

While the deuterons in Benzyl Penicillinate-d7 are on the side chain, their presence can subtly influence the electronic environment of the crucial β-lactam carbonyl group. More direct applications involve isotopic labeling of the carbonyl groups themselves (e.g., with ¹³C or ¹⁸O). However, studying Penicillin G in deuterated solvents like D₂O also provides insight. The exchange of the amide N-H proton for a deuteron (B1233211) decouples the C=O stretching (Amide I band) from N-H bending vibrations, leading to a purer carbonyl stretch signal.

A study on Penicillin G in D₂O identified the key carbonyl stretching frequencies. These assignments are crucial for interpreting difference spectra, where the spectrum of the free antibiotic is subtracted from the spectrum of the antibiotic bound in an enzyme's active site (e.g., a β-lactamase). Changes in the position and intensity of the β-lactam carbonyl peak upon binding reveal changes in hydrogen bonding and the electrostatic environment within the active site, providing a snapshot of the enzyme-substrate complex just before the reaction.

Table 2: Key Carbonyl IR Frequencies of Penicillin G in D₂O

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| β-lactam C=O stretch | 1762 | Carbonyl in the strained four-membered ring. |

| Amide I C=O stretch | 1640 | Carbonyl of the benzyl side chain amide. |

| Carboxylate COO⁻ stretch | 1601 | Asymmetric stretching of the carboxylate group. |

Source: Data from Di Meo, F., et al. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Symmetry, 13(1), 106.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. It is a highly sensitive probe of the reaction mechanism, particularly the rate-determining step.

In the context of Benzyl Penicillinate-d7, the deuterium labels are not directly at the reacting center (the β-lactam ring). Therefore, any observed KIE would be a secondary kinetic isotope effect. Secondary KIEs arise from changes in bonding or hybridization at a position adjacent to the labeled site during the transition state. However, a more common and powerful approach is to study the reaction in a deuterated solvent, like D₂O, which probes the role of proton transfer in the mechanism. This is known as a solvent kinetic isotope effect (SKIE).

The hydrolysis of Penicillin G is a critical reaction, both for its mechanism of action and for its degradation. Studies on the degradation of Penicillin G in D₂O have revealed significant SKIEs (kH₂O/kD₂O) that vary with pH (or pD), indicating different mechanisms are at play. nih.gov

Below pD 6: A SKIE of 1.53 supports a mechanism where a water molecule catalyzes the rearrangement of the penicillin to benzylpenicillenic acid. This "normal" KIE (value > 1) indicates that the O-H bond is being broken in the rate-limiting step.

Neutral pD: A large SKIE of 4.5 is observed for spontaneous degradation. nih.gov This value is consistent with a general base-catalyzed hydrolysis mechanism where a water molecule acts as a base to activate another water molecule for nucleophilic attack on the β-lactam ring. nih.gov

Alkaline pD: An "inverse" SKIE of 0.59 is seen for hydroxide-ion-catalyzed degradation. nih.gov This value ( < 1) suggests a mechanism where the rate-determining step does not involve proton transfer. Instead, it is consistent with a direct nucleophilic attack of the hydroxide (B78521) ion on the β-lactam carbonyl, a step that is sterically hindered and where the transition state is more stabilized in D₂O. nih.gov

Similarly, the enzymatic hydrolysis of penicillin by enzymes like penicillin acylase has been shown to have a normal solvent KIE of ~2, indicating that the formation of the acyl-enzyme intermediate proceeds via a general acid-base mechanism where proton transfer is kinetically significant. rsc.org

Table 3: Solvent Kinetic Isotope Effects (SKIE) on the Degradation of Penicillin G

| Condition | Rate-Determining Step | Mechanism | kH₂O/kD₂O |

| Acidic (pH/pD < 6) | Water-catalyzed rearrangement | Specific Acid Catalysis | 1.53 |

| Neutral (pH/pD ≈ 7) | General base-catalyzed hydrolysis by water | Neutral Hydrolysis | 4.5 |

| Alkaline (pH/pD > 8) | Nucleophilic attack by hydroxide ion | Specific Base Catalysis | 0.59 |

Source: Data from Yamana, T., et al. (1977). Physicochemical properties of beta-lactam antibacterials: deuterium solvent isotope effect on penicillin G degradation rate. Journal of pharmaceutical sciences, 66(6), 861-866. nih.gov

These studies demonstrate how the strategic use of isotopes, either within the molecule itself or in the surrounding solvent, combined with advanced spectroscopic techniques, provides profound insights into the fundamental chemical biology of Benzyl Penicillinate.

Raman Spectroscopy and Deuterium Stable Isotope Probing (DSIP)

Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical information by detecting the inelastic scattering of monochromatic light. When combined with Deuterium Stable Isotope Probing (DSIP), it becomes a highly sensitive method for tracking metabolic activity. In DSIP, a substrate or molecule of interest is enriched with deuterium, a stable isotope of hydrogen. When bacteria metabolize this deuterated compound, the deuterium is incorporated into their biomass, leading to the formation of carbon-deuterium (C-D) bonds. These C-D bonds have characteristic vibrational frequencies that appear in a region of the Raman spectrum (typically 2040–2300 cm⁻¹) that is largely free from interference from other cellular components. nih.gov The intensity of the C-D Raman signal is directly proportional to the level of deuterium incorporation and, therefore, serves as a quantitative measure of metabolic activity. nih.gov

The application of this technique has been demonstrated in studies where heavy water (D₂O) is used as the deuterium source to monitor the metabolic activity of bacteria. nih.gov These studies have established the principle that the intensity of the C-D Raman band can be used to differentiate between metabolically active and inactive cells. nih.gov The use of a deuterated antibiotic, such as this compound, represents a more targeted approach, allowing researchers to probe the specific metabolic pathways affected by the antibiotic.

A critical aspect of antimicrobial research and clinical practice is the differentiation between bactericidal and bacteriostatic modes of action. Bactericidal agents kill bacteria, while bacteriostatic agents inhibit their growth and reproduction. nih.gov Raman spectroscopy coupled with DSIP offers a rapid and sensitive method to distinguish between these two mechanisms. nih.gov

When bacteria are treated with a bacteriostatic antibiotic, their metabolic activity is suppressed, leading to a significant reduction or complete cessation of deuterium incorporation from a deuterated source. nih.gov This results in a weak or absent C-D Raman signal. In contrast, bacteria treated with a bactericidal antibiotic may initially maintain some metabolic activity before cell death, or the process of cell death itself may involve metabolic processes that lead to some level of deuterium incorporation. nih.gov However, over time, as the bacterial cells are killed, there will be no further increase in the C-D signal. By monitoring the temporal changes in the C-D Raman signal in the presence of an antibiotic, it is possible to discern its mode of action. nih.gov

Research using D₂O has shown that the C-D band intensity in bacteria treated with bacteriostatic antibiotics like chloramphenicol (B1208) and tetracycline (B611298) shows a significant decrease compared to untreated control cells. biorxiv.orgresearchgate.net Conversely, treatment with bactericidal antibiotics such as norfloxacin (B1679917) and ciprofloxacin (B1669076) also leads to a reduction in the C-D signal, but the dynamics of this change can differ from that of bacteriostatic agents. biorxiv.orgresearchgate.net

The table below illustrates hypothetical data on the change in C-D Raman signal intensity in a bacterial culture treated with a bacteriostatic versus a bactericidal agent, demonstrating the principle of using DSIP to differentiate their modes of action.

| Time (hours) | Untreated Control (% C-D Signal Intensity) | Bacteriostatic Agent (% C-D Signal Intensity) | Bactericidal Agent (% C-D Signal Intensity) |

| 0 | 0 | 0 | 0 |

| 2 | 35 | 5 | 15 |

| 4 | 70 | 8 | 20 |

| 6 | 100 | 10 | 22 |

| 8 | 100 | 10 | 20 |

The ability to monitor bacterial metabolic activity in real-time is crucial for understanding how bacteria respond to environmental stressors, including antibiotics. Raman-DSIP provides a powerful tool for such real-time monitoring at the single-cell level. nih.gov By tracking the rate of deuterium incorporation, researchers can gain insights into the immediate metabolic consequences of antibiotic exposure.

For instance, upon introduction of a deuterated antibiotic like this compound, the rate of increase of the C-D Raman signal would be indicative of the ongoing metabolic processes within the bacterial cells. A rapid cessation of the increase in the C-D signal would suggest an immediate and potent inhibitory effect on metabolic pathways. Conversely, a gradual decrease or a sustained low-level signal might indicate a more nuanced stress response or the development of resistance.

This real-time monitoring capability allows for the detailed characterization of bacterial stress responses. For example, some bacteria may activate specific metabolic pathways to counteract the effects of an antibiotic. These changes in metabolic activity could be detected through subtle shifts in the Raman spectrum, in addition to the primary C-D signal.

The following table presents hypothetical data illustrating the real-time monitoring of bacterial metabolic activity in response to different concentrations of an antibiotic, as measured by the rate of C-D signal increase.

| Antibiotic Concentration (µg/mL) | Initial Rate of C-D Signal Increase (Arbitrary Units/hour) | Metabolic Activity Status |

| 0 (Control) | 15.2 | Normal |

| 0.5 | 10.8 | Partially Inhibited |

| 1.0 (MIC) | 2.1 | Significantly Inhibited |

| 2.0 | 0.5 | Severely Inhibited |

By providing such detailed, quantitative, and real-time data, the use of this compound in conjunction with Raman-DSIP holds significant promise for advancing our understanding of antimicrobial action and bacterial physiology.

Mechanistic Biological and Biochemical Investigations

Elucidation of Antimicrobial Resistance Mechanisms

The rise of antibiotic resistance necessitates a deeper understanding of the molecular strategies bacteria employ to evade the action of drugs like penicillin. Benzyl (B1604629) Penicillinate-d7 Potassium Salt offers a sophisticated method to dissect these resistance mechanisms.

Stable isotope labeling is a powerful technique for tracking the disposition of a drug within a biological system. mdpi.com By exposing resistant bacterial strains to Benzyl Penicillinate-d7 Potassium Salt, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to monitor the compound's journey. This allows for the quantification of the drug and its metabolites both inside the bacterial cells and in the surrounding culture medium.

Such studies can reveal key resistance strategies. For instance, reduced intracellular concentrations of the deuterated penicillin in a resistant strain compared to a susceptible one might indicate the action of efflux pumps, which actively transport the antibiotic out of the cell. Conversely, the appearance of specific deuterated metabolites in the extracellular medium can signify enzymatic degradation of the antibiotic before it reaches its target.

Table 1: Illustrative Data on the Cellular Disposition of Benzyl Penicillinate-d7 in Susceptible vs. Resistant Staphylococcus aureus

| Strain | Treatment | Intracellular Concentration (ng/10^9 cells) | Extracellular Concentration of Inactivated Metabolite (ng/mL) |

| S. aureus (Susceptible) | Benzyl Penicillinate-d7 | 150 | < 5 |

| S. aureus (Resistant - Efflux) | Benzyl Penicillinate-d7 | 30 | < 5 |

| S. aureus (Resistant - β-lactamase) | Benzyl Penicillinate-d7 | 145 | 250 |

Note: The data in this table are illustrative and based on established principles of antibiotic resistance mechanisms.

The primary targets for penicillin are Penicillin-Binding Proteins (PBPs), enzymes crucial for bacterial cell wall synthesis. nih.gov Resistance often arises from the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin, rendering it inactive. medchemexpress.com The deuterium (B1214612) atoms in Benzyl Penicillinate-d7 can influence the kinetics of these enzymatic reactions through the kinetic isotope effect (KIE).

The C-D bond is stronger than a C-H bond, and its cleavage is often the rate-limiting step in enzymatic reactions. nih.gov In the case of β-lactamase-mediated hydrolysis, a primary KIE would be observed if a C-H bond at a site of deuteration is broken during the reaction. Even in the absence of direct bond cleavage, secondary KIEs can provide insights into changes in hybridization at the active site. By comparing the kinetic parameters (K_m and k_cat) of β-lactamase with both deuterated and non-deuterated benzylpenicillin, researchers can elucidate the transition state of the hydrolysis reaction. Similarly, the affinity of Benzyl Penicillinate-d7 for various PBPs can be assessed by determining the 50% inhibitory concentration (IC50), providing information on how modifications to the penicillin structure might affect target binding. nih.gov

Table 2: Hypothetical Kinetic Parameters for the Interaction of Benzyl Penicillinate and its d7 Analog with a Class A β-Lactamase

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Benzyl Penicillinate | 25 | 1500 | 6.0 x 10⁷ |

| Benzyl Penicillinate-d7 | 25 | 1350 | 5.4 x 10⁷ |

Note: The data in this table are hypothetical and illustrate a potential kinetic isotope effect.

Drug Metabolism and Pharmacokinetic (PK) Research Methodologies

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound is an ideal tracer for these applications.

In preclinical and clinical studies, co-administering a therapeutic dose of the unlabeled drug with a microdose of the stable isotope-labeled version allows for the precise determination of key pharmacokinetic parameters. eurisotop.com The distinct mass of Benzyl Penicillinate-d7 enables its simultaneous detection with the non-deuterated form by LC-MS/MS. nih.gov This approach is particularly useful for determining absolute bioavailability, where the labeled drug is given intravenously and the unlabeled drug is administered orally. This allows for the differentiation of the two administration routes in the same subject, reducing inter-individual variability.

Table 3: Representative Pharmacokinetic Parameters of Benzyl Penicillinate Following Oral Administration, Determined Using an Intravenous Tracer Dose of Benzyl Penicillinate-d7

| Parameter | Value |

| Bioavailability (F) | 15 - 30% |

| T_max (hours) | 0.5 - 1.0 |

| C_max (µg/mL) | Varies with dose |

| Half-life (t_½) (hours) | 0.5 - 0.8 |

| Volume of Distribution (V_d) | 0.35 L/kg |

| Clearance (CL) | 0.6 L/h/kg |

Note: This data is based on known pharmacokinetic properties of Benzylpenicillin and illustrates the application of stable isotope tracers. drugbank.comnih.govnih.gov

The substitution of hydrogen with deuterium can significantly impact a drug's metabolic stability. mdpi.com This is due to the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond can slow the rate of metabolic reactions that involve the cleavage of these bonds, often mediated by cytochrome P450 enzymes in the liver. wuxiapptec.com

Table 4: Comparative in vitro Metabolic Stability of Benzyl Penicillinate and Benzyl Penicillinate-d7 in Human Liver Microsomes

| Compound | Half-life (t_½, min) | Intrinsic Clearance (µL/min/mg protein) |

| Benzyl Penicillinate | 45 | 15.4 |

| Benzyl Penicillinate-d7 | 60 | 11.6 |

Note: The data in this table are illustrative, demonstrating the potential impact of deuteration on metabolic stability.

Biochemical Pathway Mapping and Elucidation

Isotopically labeled compounds are invaluable tools for mapping and understanding complex biochemical pathways. mdpi.com The use of stable isotopes, such as deuterium, allows researchers to trace the journey of a molecule through a series of enzymatic reactions without altering its fundamental chemical properties. medchemexpress.com this compound, with its deuterium-labeled benzyl group, is particularly useful for elucidating the later stages of penicillin biosynthesis and its subsequent degradation.

The biosynthesis of penicillin is a multi-step enzymatic process that begins with the condensation of three amino acid precursors. news-medical.net While the deuterium atoms in Benzyl Penicillinate-d7 are on the side chain, which is added in the final biosynthetic step, the principles of isotopic labeling are central to understanding the entire pathway.

The core structure of penicillin is synthesized from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. These are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.netnih.gov The next key intermediate is isopenicillin N, formed by the oxidative cyclization of ACV. news-medical.net In the final step of benzylpenicillin biosynthesis, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a phenylacetyl group, which is supplied as phenylacetyl-CoA. nih.govresearchgate.net

By using deuterated precursors, such as deuterated amino acids or a deuterated phenylacetic acid, researchers can trace the incorporation of these precursors into the final penicillin molecule. This allows for the confirmation of the biosynthetic pathway and the study of the kinetics of each enzymatic step. For example, feeding a penicillin-producing culture with deuterated phenylacetic acid would result in the production of deuterated benzylpenicillin, confirming the role of phenylacetyl-CoA in the final step.

| Intermediate | Enzyme | Role in Pathway |

|---|---|---|

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | ACV synthetase (ACVS) | Condensation of the three precursor amino acids. news-medical.net |

| Isopenicillin N (IPN) | Isopenicillin N synthase (IPNS) | Formation of the bicyclic penicillin core structure. news-medical.net |

| Benzylpenicillin | Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Exchange of the L-α-aminoadipyl side chain for a phenylacetyl group. nih.gov |

Understanding the turnover and degradation of antibiotics in biological systems is crucial for determining their efficacy and persistence. This compound is an excellent tool for these studies, as the deuterium label allows it to be distinguished from its non-deuterated counterparts and its degradation products using mass spectrometry. nih.gov

The primary mechanism of bacterial resistance to β-lactam antibiotics like benzylpenicillin is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov The major product of this enzymatic hydrolysis is benzylpenicilloic acid. nih.gov By incubating Benzyl Penicillinate-d7 with β-lactamase and analyzing the products over time, researchers can precisely monitor the rate of this degradation reaction.

In addition to enzymatic degradation, penicillins can also degrade under acidic or alkaline conditions. researchgate.net The use of a deuterated analog helps in studying the kinetics and mechanisms of these non-enzymatic degradation pathways as well. By tracking the appearance of deuterated degradation products, the stability of the antibiotic under various physiological conditions can be assessed. This is particularly important for optimizing drug formulations and understanding their behavior in different biological compartments. researchgate.net

| Degradation Product | Mechanism of Formation | Significance |

|---|---|---|

| Benzylpenicilloic acid | Enzymatic hydrolysis by β-lactamase or alkaline hydrolysis. nih.govresearchgate.net | Primary product of inactivation. |

| Benzylpenillic acid | Acid-catalyzed rearrangement. researchgate.net | Indicates degradation in acidic environments. |

| 6-Aminopenicillanic acid (6-APA) | Enzymatic hydrolysis by penicillin acylase. nih.govmdpi.com | A key precursor for semi-synthetic penicillins. |

Environmental and Ecological Research Applications

Assessment of Antimicrobial Fate and Dynamics in Environmental Systems

The release of antibiotics into the environment occurs through various pathways, including wastewater treatment plant effluents, agricultural runoff from fields fertilized with manure from treated livestock, and improper disposal of unused medications. Once in the environment, these compounds can undergo a variety of transformation processes, including biodegradation, hydrolysis, and photodegradation. nih.gov The persistence of these compounds and their degradation products can contribute to the development and spread of antimicrobial resistance, a significant global health threat. iaea.org

Benzyl (B1604629) Penicillinate-d7 Potassium Salt is particularly useful for studying these processes. As an internal standard in isotope dilution mass spectrometry, it allows for the accurate quantification of benzylpenicillin in environmental samples. More advanced applications utilize it as a tracer to follow the metabolic and degradation pathways of penicillin in soil and water systems.

Compound Specific Stable Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., δ²H, δ¹³C, δ¹⁵N) of individual organic compounds. tum.de This technique can provide valuable information about the origin, transport, and degradation of contaminants in the environment. iaea.org In the context of antibiotic pollution, CSIA can be used to differentiate between various sources of contamination and to elucidate the degradation pathways of these compounds.

The use of an isotopically labeled compound like Benzyl Penicillinate-d7 Potassium Salt is central to conducting controlled laboratory and field experiments that underpin CSIA interpretations. By introducing a compound with a known and distinct isotopic signature, researchers can track its transformation and dilution within a system.

Key Principles of CSIA in Tracing this compound:

Source Apportionment: Different manufacturing processes or sources of benzylpenicillin may have slightly different natural isotopic signatures. However, by spiking a system with this compound, a clear and unambiguous tracer is introduced, allowing for precise tracking from a specific point of introduction.

Degradation Pathway Elucidation: Chemical and biological degradation processes often result in kinetic isotope effects, where molecules containing lighter isotopes react slightly faster than those with heavier isotopes. This leads to a change in the isotopic ratio of the remaining parent compound and the resulting degradation products. By monitoring the changes in the deuterium (B1214612) content of this compound and its degradation products, the mechanisms and extent of degradation can be determined. For instance, the primary degradation pathway for benzylpenicillin in aqueous environments is the hydrolysis of the β-lactam ring to form benzylpenicilloic acid. purdue.eduaccesson.kr CSIA can help to quantify the rate of this reaction under different environmental conditions.

The International Atomic Energy Agency (IAEA) has recognized the potential of CSIA in this field and has initiated a Coordinated Research Project to use isotopic techniques to assess the fate and implications of antimicrobials in agricultural systems. iaea.org

Interactive Data Table 1: Hypothetical Isotopic Signatures of Benzylpenicillin from Different Sources

This table illustrates how CSIA could theoretically be used to distinguish between different sources of benzylpenicillin contamination in a watershed. The δ²H values are hypothetical and for illustrative purposes.

| Sample ID | Location | Benzylpenicillin Concentration (ng/L) | δ²H (‰) | Potential Source |

| RW-01 | River Upstream | < 10 | N/A | Background |

| WWTP-E | Wastewater Treatment Plant Effluent | 150 | -50 | Municipal Sewage |

| AR-01 | Agricultural Runoff | 85 | -80 | Livestock Manure |

| RW-02 | River Downstream | 120 | -62 | Mixture of WWTP and Agricultural Sources |

| Lab-Spike | Laboratory Controlled Study | 1000 | +500 | This compound Tracer |

Agroecosystems:

A significant pathway for the introduction of antibiotics into agricultural environments is through the application of manure from treated livestock as fertilizer. iaea.org Understanding the persistence and transport of these antibiotics in soil and their potential uptake by crops is a critical area of research.

By applying manure spiked with this compound to agricultural plots, researchers can conduct detailed studies on:

Degradation Rates in Soil: The rate of disappearance of the deuterated compound can be monitored over time under various soil conditions (e.g., different soil types, moisture levels, and temperatures) to determine its half-life in the soil environment.

Leaching and Runoff: The presence of this compound in leachate collected from lysimeters or in surface runoff during rain events can be quantified to assess its mobility and the potential for contamination of groundwater and surface water bodies.

Uptake by Plants: Analysis of plant tissues for the presence of the deuterated compound can reveal the extent to which benzylpenicillin is taken up by crops, providing data for human health risk assessments.

Aquatic Environments:

Antibiotics enter aquatic environments through direct discharge from wastewater treatment plants and runoff from agricultural lands. nih.govmdpi.com The fate of these compounds in rivers, lakes, and groundwater is of significant concern due to their potential effects on aquatic organisms and the promotion of antibiotic resistance.

Tracer studies using this compound in controlled aquatic mesocosms or even at the watershed scale can provide valuable data on:

In-stream Degradation: By introducing the labeled compound at a specific point in a river and sampling at various points downstream, the rates of degradation and dilution can be calculated.

Sediment-Water Interactions: The partitioning of this compound between the water column and sediments can be studied to understand the role of sediments as a potential reservoir for antibiotic contamination.

Bioaccumulation in Aquatic Organisms: The uptake and accumulation of the labeled compound in aquatic organisms, such as algae, invertebrates, and fish, can be measured to assess its potential for entering the aquatic food web.

Interactive Data Table 2: Simulated Persistence of Benzyl Penicillinate-d7 in an Agricultural Soil Column Study

This table presents hypothetical data from a laboratory experiment tracking the degradation of this compound in a soil column over time.

| Time (Days) | Soil Depth (cm) | Concentration of Benzyl Penicillinate-d7 (µg/kg) | Concentration of d7-Benzylpenicilloic acid (µg/kg) |

| 0 | 0-10 | 100.0 | 0.0 |

| 7 | 0-10 | 65.2 | 30.5 |

| 7 | 10-20 | 15.8 | 5.1 |

| 14 | 0-10 | 42.5 | 48.9 |

| 14 | 10-20 | 8.1 | 12.3 |

| 30 | 0-10 | 18.9 | 65.4 |

| 30 | 10-20 | 2.3 | 20.1 |

| 30 | 20-30 | < 1.0 | 5.6 |

Future Directions and Emerging Research Paradigms

Innovations in the Synthesis of Highly Enriched and Site-Specific Deuterated Antibiotics

The therapeutic and research utility of deuterated compounds is intrinsically linked to the ability to synthesize them with high isotopic purity and precise deuterium (B1214612) placement. musechem.com Innovations in synthetic methodologies are therefore critical for producing advanced probes like Benzyl (B1604629) Penicillinate-d7 Potassium Salt. Historically, simple hydrogen/deuterium (H/D) exchange reactions using deuterated solvents like D₂O were common, but often lacked site-specificity and resulted in incomplete labeling. chemicalsknowledgehub.comuwaterloo.ca

Modern synthetic chemistry offers far more sophisticated and reliable approaches. nih.gov Metal-catalyzed reactions, employing catalysts based on iridium, ruthenium, and other transition metals, have emerged as powerful tools for site-selective H/D exchange, even at less reactive C-H bonds. researchgate.netacs.org Another advanced strategy involves the synthesis of deuterated precursors or building blocks which are then incorporated into the final drug molecule. beilstein-journals.orgsimsonpharma.com For a compound like Benzyl Penicillinate-d7, this could involve synthesizing d7-phenylacetic acid and then coupling it to the 6-aminopenicillanic acid core. This approach ensures the deuterium atoms are located exclusively on the benzyl moiety, which is crucial for specific research applications. nih.gov Furthermore, enzymatic synthesis is a growing area, offering unparalleled selectivity by using enzymes to incorporate deuterium at specific molecular positions. simsonpharma.com

These innovative methods are enabling the creation of highly enriched and precisely labeled antibiotics, moving beyond simple isotopic variants to custom-designed molecular tools for advanced research. researchgate.netsciencecoalition.org

| Synthesis Technique | Description | Deuterium Source | Key Advantages |

| Catalytic H/D Exchange | Uses transition metal catalysts (e.g., Iridium, Ruthenium) to facilitate the exchange of specific hydrogen atoms with deuterium. researchgate.netacs.org | Deuterium gas (D₂), Deuterated solvents (e.g., D₂O) researchgate.net | High site-selectivity, applicable to complex molecules late in the synthetic route. chemicalsknowledgehub.com |

| Deuterated Precursors | Involves the initial synthesis of a deuterated building block which is then used in subsequent steps to build the final molecule. beilstein-journals.orgsimsonpharma.com | Various deuterated reagents beilstein-journals.org | Precise control over label location, high isotopic enrichment. |

| Enzymatic Synthesis | Leverages the high specificity of enzymes to incorporate deuterium into molecules. simsonpharma.com | Deuterated substrates or medium simsonpharma.com | Unmatched regio- and stereoselectivity, mild reaction conditions. |

| Decarboxylative Deuteration | A metal-free method that can synthesize deuterated compounds from readily available carboxylic acids. acs.org | Deuterated reagents | Enables precise synthesis of numerous deuterated compounds. acs.org |

Integration of Deuterated Probes with Advanced Multi-Omics Technologies (Proteomics, Metabolomics)

The era of "omics" — genomics, proteomics, and metabolomics — revolves around the large-scale study of biological molecules to provide a holistic view of a biological system. mdpi.com Stable isotope labeling is a cornerstone of these fields, and deuterated compounds like Benzyl Penicillinate-d7 Potassium Salt are poised to play a significant role. creative-proteomics.compharmiweb.com

In metabolomics, which studies the complete set of small-molecule metabolites in a system, deuterated compounds are invaluable as internal standards for mass spectrometry (MS). musechem.comresearchgate.net When analyzing a biological sample to quantify the amount of Penicillin G, adding a known quantity of Benzyl Penicillinate-d7 serves as a perfect internal reference. medchemexpress.commusechem.com Because it is chemically identical to the non-deuterated drug, it behaves the same during sample preparation and chromatographic separation, but its higher mass allows it to be distinguished and quantified separately by the mass spectrometer. musechem.comresearchgate.net This allows for highly accurate quantification of the drug and its metabolites, a process crucial for understanding its metabolic fate. irisotope.comresearchgate.net

In proteomics, the study of proteins, deuterated probes can help elucidate a drug's mechanism of action and off-target effects. For instance, researchers can use stable isotope labeling with amino acids (SILAC) to compare the proteomes of bacteria treated with deuterated versus non-deuterated penicillin. This could reveal subtle changes in protein expression related to the drug's altered metabolic stability, providing new insights into bacterial stress responses and resistance mechanisms. creative-proteomics.com The integration of deuterated probes with these high-throughput technologies provides a level of detail previously unattainable, linking drug metabolism directly to its system-wide biological effects. mdpi.comnih.gov

| Omics Field | Application of Deuterated Probe (e.g., Benzyl Penicillinate-d7) | Information Gained |

| Metabolomics | Used as a stable isotope-labeled internal standard in mass spectrometry. musechem.comirisotope.com | Precise and accurate quantification of the parent drug and its metabolites in complex biological samples (e.g., plasma, urine). chemicalsknowledgehub.commusechem.com |

| Proteomics | Used in differential studies to compare protein expression in cells treated with labeled vs. unlabeled drug. | Insights into the cellular response to the drug, identification of on-target and off-target protein interactions, and mechanisms of resistance. creative-proteomics.com |

| Genomics | Labeled nucleotides can be used to track DNA synthesis and turnover. creative-proteomics.compharmiweb.com | Precise measurement of transcriptional rates and identification of genetic changes in response to drug exposure. pharmiweb.com |

Development of Novel Biophysical Techniques Leveraging Deuterium Labeling

Deuterium labeling is a key enabling technology for a variety of powerful biophysical techniques used to study the structure and dynamics of biological macromolecules and their interactions with drugs. nih.govnih.gov The presence of deuterium in place of hydrogen can dramatically enhance the capabilities of methods like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. nih.govresearchgate.net

In NMR spectroscopy, the study of large proteins or protein-drug complexes is often hampered by signal overlap and rapid signal decay. nih.gov Replacing hydrogen with deuterium—a process known as perdeuteration—simplifies the complex proton NMR spectra and slows down relaxation processes, allowing for the study of much larger systems. nih.govnih.gov A researcher could use a deuterated antibiotic to study its interaction with a large, complex target like a penicillin-binding protein, gaining structural insights that would be impossible with a non-deuterated drug. clearsynth.comwikipedia.org Deuterium NMR itself, which directly observes the deuterium signal, is also highly informative for studying the dynamics and orientation of the drug within its binding site. wikipedia.orgnumberanalytics.com

Small-angle neutron scattering (SANS) is another technique that benefits immensely from deuterium labeling. nih.govnih.gov Hydrogen and deuterium scatter neutrons very differently. This allows researchers to use "contrast matching," where the solvent is prepared with a specific D₂O/H₂O ratio to make certain components of a biological complex effectively "invisible" to the neutrons. nih.gov By selectively deuterating either the antibiotic or its target protein, one can specifically visualize the shape and conformation of the other component within the complex, providing unambiguous structural information about drug-target interactions. nih.govresearchgate.net

| Biophysical Technique | Role of Deuterium Labeling | Example Application with a Deuterated Antibiotic |

| NMR Spectroscopy | Reduces spectral complexity and dipolar broadening in ¹H NMR. nih.govwikipedia.org Enables direct observation of labeled sites via ²H NMR. numberanalytics.com | Determining the structure and dynamics of a large antibiotic-target protein complex. clearsynth.com |

| Neutron Scattering (SANS/Crystallography) | Provides scattering contrast, allowing different components of a complex to be highlighted or masked. nih.govresearchgate.net | Elucidating the precise location and orientation of an antibiotic within its binding site on a bacterial enzyme. researchgate.net |

| Raman Optical Activity (ROA) | Creates observable signals in the C-D stretching region of the spectrum, providing additional structural information. rsc.org | Detailed stereochemical and conformational analysis of the antibiotic when bound to its target. rsc.org |

Expansion of Stable Isotope Applications in Drug Discovery and Development Beyond Pharmacokinetics

While the primary application of deuteration has been to improve pharmacokinetics (PK), the utility of stable isotope-labeled compounds like this compound extends far beyond this role. acs.orgresearchgate.net These molecules are sophisticated tools that can provide deep mechanistic insights throughout the drug discovery and development pipeline. researchgate.net

One major application is in the elucidation of reaction mechanisms. acs.orgclearsynth.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower. gabarx.com By strategically placing deuterium at a site of metabolic attack, as in Benzyl Penicillinate-d7, researchers can study the mechanisms of drug-metabolizing enzymes like cytochrome P450s. If metabolism is slowed, it confirms that the deuterated position is a key site of metabolic activity. This same principle can be applied to study the enzymatic mechanisms of bacterial resistance, such as the breakdown of penicillin by β-lactamase enzymes. uwaterloo.ca

Furthermore, deuteration can be used to intentionally alter metabolic pathways. If a drug is metabolized through multiple routes, some of which produce toxic or inactive metabolites, placing a deuterium "block" at one site can shunt metabolism towards a more favorable pathway. gabarx.comacs.org This can lead to the development of safer and more effective medicines. sciencecoalition.org Deuterated compounds are also used to investigate protein-ligand interactions and conformational changes in proteins upon drug binding, providing fundamental data for rational drug design. acs.orgclearsynth.com These expanded applications highlight the shift in viewing deuterated molecules not just as modified drugs, but as versatile chemical probes for fundamental biological investigation. clearsynth.com

| Application Area | How Deuterium Labeling is Used | Scientific Insight |

| Mechanistic Studies | The Kinetic Isotope Effect (KIE) is measured to see if breaking the C-D bond is a rate-limiting step in a reaction. gabarx.comacs.org | Elucidation of enzymatic mechanisms (e.g., cytochrome P450, β-lactamase). acs.orguwaterloo.ca |

| Metabolic Switching | Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways. gabarx.comacs.org | Potentially reducing the formation of toxic or reactive metabolites and increasing the formation of desirable ones. gabarx.com |

| Protein-Ligand Interactions | Deuterium labeling aids biophysical techniques like NMR and neutron scattering to study binding events. nih.govclearsynth.com | High-resolution structural and dynamic information about how a drug binds to its target protein. clearsynth.com |

| Drug Design | Serves as a bioisostere for hydrogen to fine-tune drug properties without altering the core structure. nih.gov | Improving metabolic stability and other properties to design next-generation therapeutics. nih.govuobaghdad.edu.iq |

Q & A

Q. What are the critical considerations for synthesizing and characterizing Benzyl Penicillinate-d7 Potassium Salt to ensure isotopic purity?

Isotopic purity is essential for deuterated compounds in tracer studies. Synthesis typically involves replacing seven hydrogen atoms with deuterium in the benzyl group via catalytic exchange or deuterated precursors . Characterization requires:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions (e.g., absence of proton signals in the benzyl group) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 379.5 (C16H10D7KN2O4S) and quantifies isotopic enrichment (>98% deuterium) .

- Liquid Chromatography (LC) : Ensures chemical purity by detecting non-deuterated impurities (e.g., residual benzylpenicillin) .

Q. How should researchers assess the purity and stability of this compound in aqueous solutions?

- Purity Testing :

- Stability :

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Validation Parameters :

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic properties compared to non-deuterated analogs?

Deuterium isotope effects (DIEs) can alter metabolic stability and bioavailability:

- Metabolic Stability : Deuteration reduces β-lactam ring hydrolysis in liver microsomes, extending half-life (e.g., t1/2 increases from 0.8 to 1.2 hours) .

- Tissue Distribution : Use autoradiography or PET imaging with 11C-labeled analogs to compare organ uptake in rodent models .

- Data Interpretation : Contradictions may arise if deuterium exchange occurs in vivo, requiring stable isotope tracing to validate results .

Q. How can researchers resolve contradictions in degradation profiles reported for this compound across different studies?

Discrepancies in impurity thresholds (e.g., penicilloic acid levels) often stem from:

- Methodological Variability : Compare HPLC conditions (e.g., column type, pH of mobile phase) .

- Sample Handling : Degradation accelerates at room temperature; ensure samples are stored at −80°C post-collection .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting degradation rates .

Q. What advanced strategies optimize experimental designs for studying this compound’s mechanism of action in multidrug-resistant bacterial models?

- Dynamic Time-Kill Assays : Evaluate bactericidal activity against Staphylococcus aureus (MRSA) with/without β-lactamase inhibitors .

- Isotope Ratio Monitoring : Use 13C-labeled glucose in culture media to track bacterial uptake and penicillin binding protein (PBP) interactions .

- Synchrotron-Based Crystallography : Resolve deuterium positioning in PBPs to assess binding affinity changes .

Q. How do alternative quantification methods (e.g., flow injection chemiluminescence) compare to LC-MS for detecting trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products